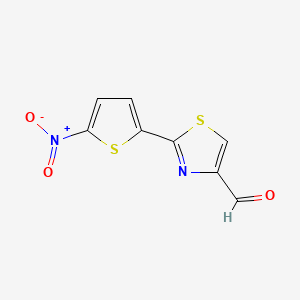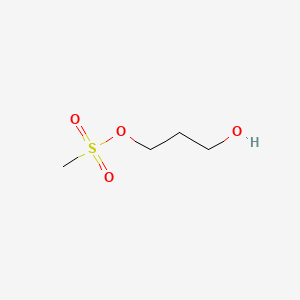![molecular formula C19H13N3O B14687818 1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one CAS No. 36190-42-8](/img/structure/B14687818.png)
1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one is a hydrazone derivative known for its versatile chemical properties. Hydrazones are imine-type compounds with a general structure of R1R2C=N-NR3R4, where the substituents can vary, leading to a wide range of chemical behaviors.
Preparation Methods
The synthesis of 1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one typically involves the reaction of phenanthrene-2-carbaldehyde with 2-hydrazinylpyridine under specific conditions. The reaction is usually carried out in an ethanol solvent, and the product is recrystallized from absolute ethanol to afford yellow needles . The reaction conditions include:
Solvent: Ethanol
Temperature: Room temperature to reflux
Yield: Approximately 82%
Chemical Reactions Analysis
1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one involves its ability to form coordination complexes with metal ions. The compound’s pyridine and hydrazone moieties provide coordination sites that can interact with metal ions, leading to the formation of stable complexes. These complexes can exhibit unique properties, such as catalytic activity or biological activity, depending on the metal ion and the specific application .
Comparison with Similar Compounds
1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one can be compared with other hydrazone derivatives, such as:
(6-{[2-(Pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: This compound also exhibits reversible E/Z isomerization and forms coordination complexes with metal ions.
1-(2-Pyridinyl)piperazine: Known for its selective α2-adrenergic receptor antagonist properties.
Properties
CAS No. |
36190-42-8 |
|---|---|
Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
1-(pyridin-2-yldiazenyl)phenanthren-2-ol |
InChI |
InChI=1S/C19H13N3O/c23-17-11-10-15-14-6-2-1-5-13(14)8-9-16(15)19(17)22-21-18-7-3-4-12-20-18/h1-12,23H |
InChI Key |
LVWLBMNTBSIUDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3N=NC4=CC=CC=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)
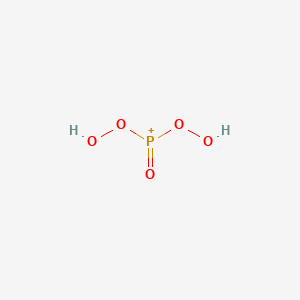
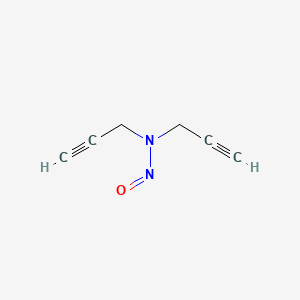
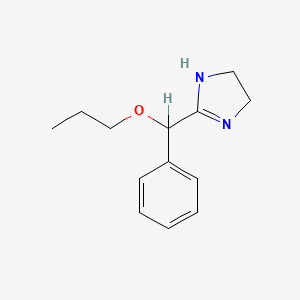
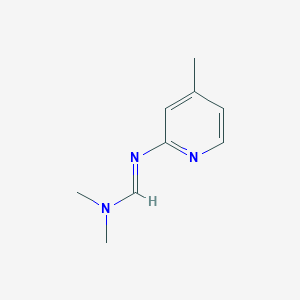
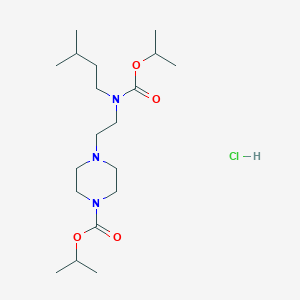
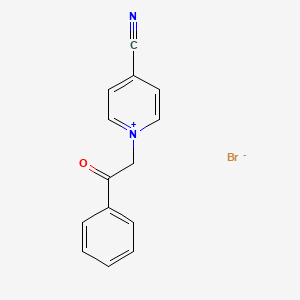
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
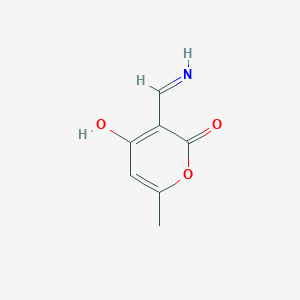

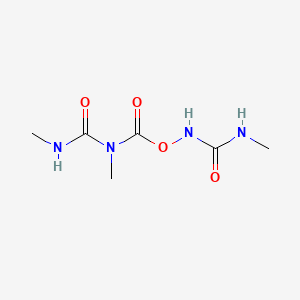
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
